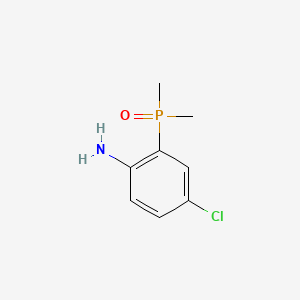
(2-Amino-5-chlorophenyl)dimethylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H11ClNOP It is characterized by the presence of an amino group, a chlorine atom, and a dimethylphosphine oxide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-chlorophenylphosphine with an oxidizing agent. One common method is the oxidation of 2-amino-5-chlorophenylphosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
(2-Amino-5-chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds.
科学研究应用
(2-Amino-5-chlorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (2-Amino-5-chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
- (2-Amino-5-fluorophenyl)dimethylphosphine oxide
- (2-Amino-5-bromophenyl)dimethylphosphine oxide
- (2-Amino-5-iodophenyl)dimethylphosphine oxide
Uniqueness
(2-Amino-5-chlorophenyl)dimethylphosphine oxide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorine, bromine, and iodine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
属性
分子式 |
C8H11ClNOP |
|---|---|
分子量 |
203.60 g/mol |
IUPAC 名称 |
4-chloro-2-dimethylphosphorylaniline |
InChI |
InChI=1S/C8H11ClNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI 键 |
HBXSJAOIMUBVDP-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=C(C=CC(=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



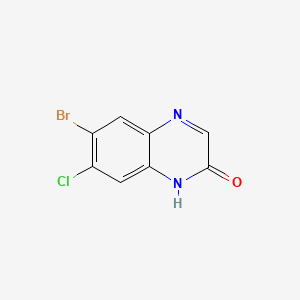
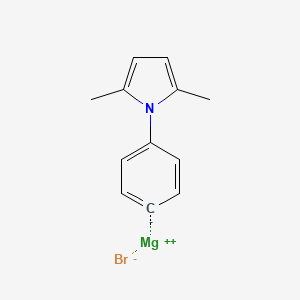
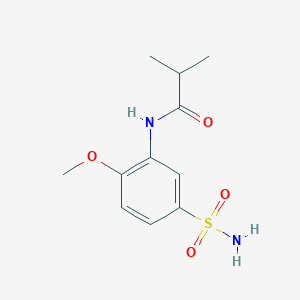
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)


![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
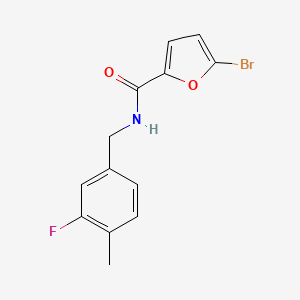


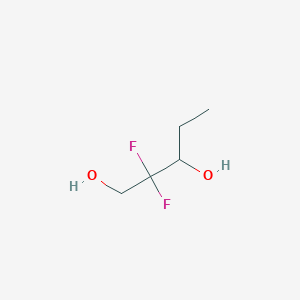
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
